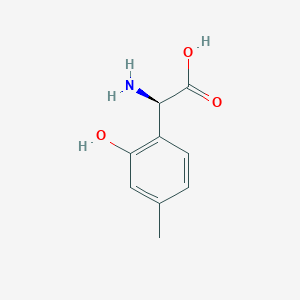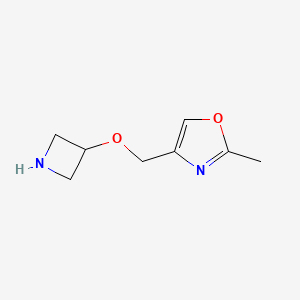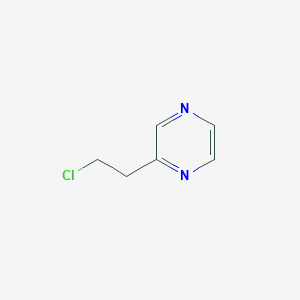![molecular formula C10H9BrN2O2 B12987615 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and carboxylic acid functional groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of 2,3-dimethylimidazo[1,2-a]pyridine followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and carbon dioxide or carboxylating reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine and carboxylic acid groups play crucial roles in its interaction with molecular targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine and carboxylic acid groups, making it less versatile in chemical reactions.
6-Chloro-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological activity.
2,3-Dimethylimidazo[1,2-a]pyridine-7-carboxylic acid: Lacks the bromine atom, affecting its chemical properties and applications.
Uniqueness
The presence of both bromine and carboxylic acid groups in 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid makes it unique compared to its analogues. These functional groups enhance its reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
6-bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-6(2)13-4-8(11)7(10(14)15)3-9(13)12-5/h3-4H,1-2H3,(H,14,15) |
InChI Key |
PHHRHZXEPIEXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C(=CC2=N1)C(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


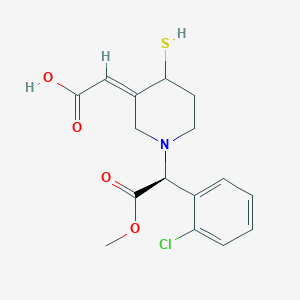
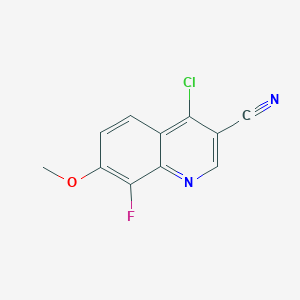
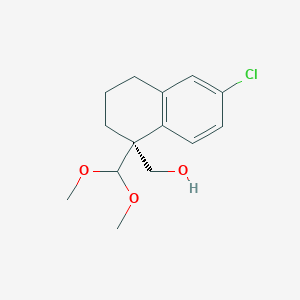

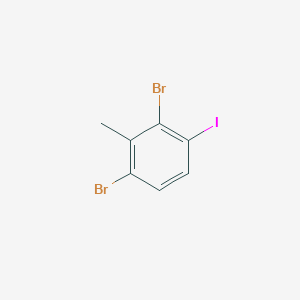
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)

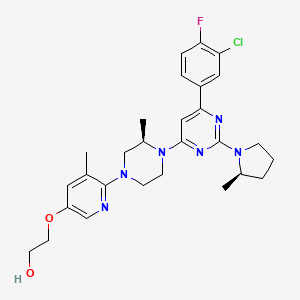
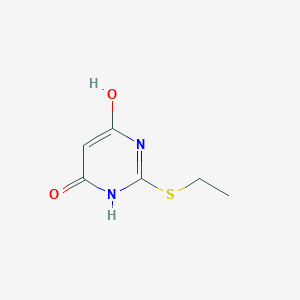

![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
